molecular formula C19H20N2O2 B5809389 N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

Cat. No. B5809389
M. Wt: 308.4 g/mol
InChI Key: RNFYHPADQHMVQQ-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as MBBA, is a synthetic compound that belongs to the family of benzoxazole derivatives. It has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The exact mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. It has also been found to bind to CB2 receptors, which are primarily found in immune cells and have been implicated in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide can modulate the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have anti-inflammatory and analgesic effects in animal models. These effects make it a promising candidate for the development of new drugs for the treatment of various neurological and immune-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide in lab experiments is its selectivity for certain receptors, which allows for more targeted studies of their physiological and biochemical effects. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.

Future Directions

There are several potential future directions for research involving N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and depression. Another area of interest is its potential as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a research tool for studying other receptors in the brain.

Synthesis Methods

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide can be synthesized using a multistep reaction process. The first step involves the reaction of 5-methyl-2-aminobenzoxazole with 2-bromo-3-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate product is then reacted with butanoyl chloride to yield the final product, N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide.

Scientific Research Applications

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has shown potential as a research tool in the fields of neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit selective binding to certain types of receptors in the brain, such as the sigma-1 receptor and the cannabinoid receptor type 2 (CB2). This selectivity makes it a valuable tool for studying the physiological and biochemical effects of these receptors.

properties

IUPAC Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-4-6-18(22)20-15-8-5-7-14(13(15)3)19-21-16-11-12(2)9-10-17(16)23-19/h5,7-11H,4,6H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFYHPADQHMVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1C)C2=NC3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide

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